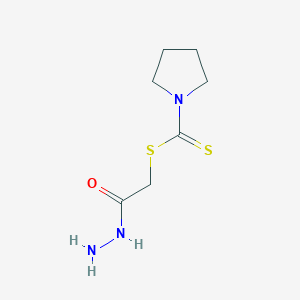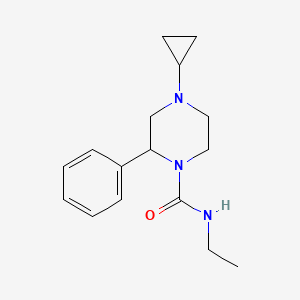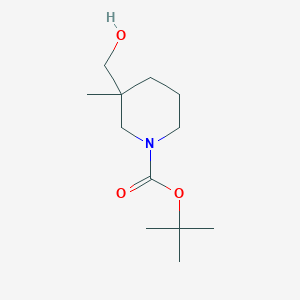
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(3-nitrophenyl)acetamide, also known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPTA is a member of the pyridazine family of compounds and is known to possess various biological activities.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications : This compound is part of a class known as Pyridazino(4,5-b)indole-1-acetamide compounds, which have shown diverse pharmaceutical activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. An example of a similar compound in this class is 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide, highlighting the potential of these compounds in pharmaceutical research (Habernickel, 2002).
Targeting Histamine Receptors : Similar compounds, like 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one, have been identified for their high affinity for histamine H3 receptors, suggesting potential applications in treating attentional and cognitive disorders. This highlights the relevance of these compounds in neuroscience and pharmacology (Hudkins et al., 2011).
Antimicrobial and Antitumor Activity : Research into N-(2-hydroxyphenyl)acetamide derivatives, which are structurally related to the specified compound, has shown interesting bioactivities. These include the production of bioactive nitrosylated and nitrated derivatives with potential antimicrobial and antitumor properties (Girel et al., 2022).
Enzyme Inhibition Properties : Studies on compounds like p-nitrophenyl 2-deoxy-2-(thio-acetamido)-β-d-glucopyranoside have shown their ability to inhibit enzymes such as 2-acetamido-2-deoxy-β-d-glucosidase, indicating potential application in enzyme research and drug development (Bedi et al., 1978).
Synthesis of Fused Azines : Research on the synthesis of pyridazin-3-one derivatives has provided insights into the creation of novel compounds, which can be used in the synthesis of fused azines. This suggests applications in chemical synthesis and the development of new materials (Ibrahim & Behbehani, 2014).
Antinociceptive Activity : Derivatives of pyridazinone, such as [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide, have been found to exhibit significant antinociceptive activity, indicating their potential use in pain management (Doğruer et al., 2000).
Eigenschaften
IUPAC Name |
2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-28-17-8-6-13(10-18(17)29-2)16-7-9-20(23-22-16)30-12-19(25)21-14-4-3-5-15(11-14)24(26)27/h3-11H,12H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWZPHZYDTZSNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2429147.png)

![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2429150.png)
![3-Chloro-2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-5-(trifluoromethyl)pyridine](/img/structure/B2429151.png)


![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2429155.png)



![ethyl 2-(2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2429163.png)

![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2429168.png)
![2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2429169.png)